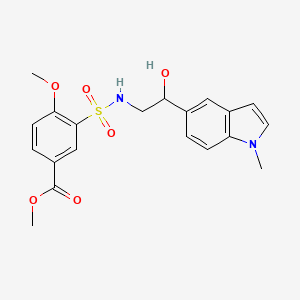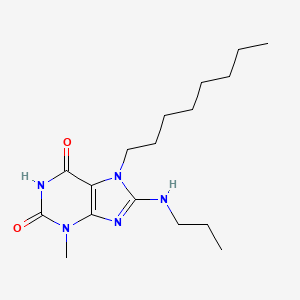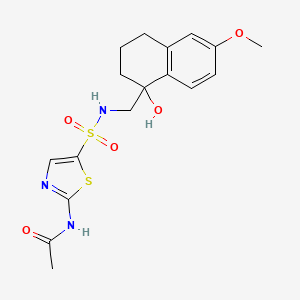
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide is a compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural characteristics make it a significant subject of study for developing new therapeutic agents and understanding various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide typically involves a multi-step process:
Formation of Quinazolinone Core: This involves the condensation of 2-methyl anthranilic acid with formamide under acidic conditions, followed by oxidation to form the quinazolinone core.
Fluoroaryl Substitution: The next step involves a substitution reaction where a fluoroaryl compound is introduced to the quinazolinone structure, typically using a halogen-exchange reaction with a fluoride source.
Amidation: Finally, the compound undergoes an amidation reaction with 2-methylbenzoyl chloride to form the final product.
Industrial Production Methods: For large-scale industrial production, the process is streamlined to enhance yield and reduce costs. Automated reactors and continuous flow systems are used to maintain optimal reaction conditions, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to produce different reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can also undergo substitution reactions, where functional groups on the benzamide or quinazolinone rings are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in mild and strong reduction conditions, respectively.
Substitution: Halogenated solvents and catalytic amounts of palladium can be used to facilitate substitution reactions.
Major Products Formed
Oxidation Products: Various quinazolinone derivatives with oxidized functional groups.
Reduction Products: Reduced forms of the quinazolinone and benzamide rings.
Substitution Products:
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a molecular probe in studying biological pathways and cellular mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory research.
Industry: Applied in the development of novel materials and chemical processes due to its robust chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, and inflammation, making it a candidate for drug development.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methylbenzamide stands out due to its unique fluoroaryl group, which enhances its chemical stability and biological activity. Similar compounds include:
2-Methyl-4-oxo-3,4-dihydroquinazolin-7-yl-acetamide
4-Oxoquinazolin-3(4H)-yl)-phenylacetamide
These compounds share structural similarities but differ in their functional groups, resulting in distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-7-3-4-8-17(14)22(28)26-21-13-16(11-12-19(21)24)27-15(2)25-20-10-6-5-9-18(20)23(27)29/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBAIMJNTXWWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2917205.png)

![N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2917207.png)
![4,6-Diethyl-4,8-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2917208.png)
![4-[(2-Chloroacetamido)methyl]benzoic acid](/img/structure/B2917209.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2917213.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2917214.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2917215.png)
![2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide](/img/structure/B2917222.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2917223.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917224.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)
